N-(3-chloro-4-methoxybenzyl)-N-[2-(2-pyridinyloxy)propyl]amine
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Overview
Description
N-(3-chloro-4-methoxybenzyl)-N-[2-(2-pyridinyloxy)propyl]amine is an organic compound that belongs to the class of amines This compound features a benzyl group substituted with chlorine and methoxy groups, as well as a pyridinyloxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxybenzyl)-N-[2-(2-pyridinyloxy)propyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methoxybenzyl chloride and 2-(2-pyridinyloxy)propylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Catalysts and Reagents: A base such as triethylamine or sodium hydroxide is often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.
Purification: Using techniques such as distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxybenzyl)-N-[2-(2-pyridinyloxy)propyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxybenzyl)-N-[2-(2-pyridinyloxy)propyl]amine involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine
- N-(4-methoxybenzyl)-N-[2-(2-pyridinyloxy)propyl]amine
- N-(3-chloro-4-methoxybenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine
Uniqueness
N-(3-chloro-4-methoxybenzyl)-N-[2-(2-pyridinyloxy)propyl]amine is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C16H19ClN2O2 |
---|---|
Molecular Weight |
306.79 g/mol |
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)methyl]-2-pyridin-2-yloxypropan-1-amine |
InChI |
InChI=1S/C16H19ClN2O2/c1-12(21-16-5-3-4-8-19-16)10-18-11-13-6-7-15(20-2)14(17)9-13/h3-9,12,18H,10-11H2,1-2H3 |
InChI Key |
BWHTXUCMKWQCDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=CC(=C(C=C1)OC)Cl)OC2=CC=CC=N2 |
Origin of Product |
United States |
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